molecular formula C12H18BClN2O3 B1418424 (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride CAS No. 957060-92-3

(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride

Cat. No.: B1418424
CAS No.: 957060-92-3
M. Wt: 284.55 g/mol
InChI Key: HVQOCKSJONHMKQ-UHFFFAOYSA-N
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Description

(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-methylpiperazine with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in its pure form, ready for use in various applications.

Chemical Reactions Analysis

Types of Reactions: (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

  • Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.

  • Industry: The compound is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester

  • 3-(Trifluoromethoxy)phenylboronic acid

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid

Uniqueness: (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its utility in scientific research set it apart from similar compounds.

Properties

IUPAC Name

[3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3.ClH/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18;/h2-4,9,17-18H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQOCKSJONHMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657197
Record name [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-92-3
Record name Boronic acid, B-[3-[(4-methyl-1-piperazinyl)carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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